Caprolactone

Description

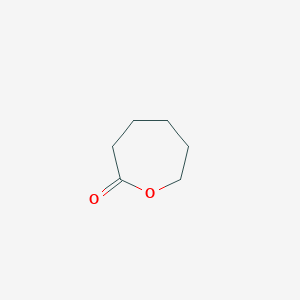

Structure

3D Structure

Propriétés

IUPAC Name |

oxepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPBSGBWRJIAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24980-41-4 | |

| Record name | Polycaprolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027159 | |

| Record name | Caprolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; Miscible in water; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-Oxepanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caprolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

237 °C | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

127 °C o.c. | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.9 | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.13 [mmHg], 1.35X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.8 | |

| Record name | Caprolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAPROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

502-44-3 | |

| Record name | ε-Caprolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxepanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caprolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-6-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56RE988L1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-1.5 °C | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

ε-caprolactone monomer synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of ε-Caprolactone

Introduction: The Significance of ε-Caprolactone

Epsilon-caprolactone (ε-CL) is a cyclic ester of paramount importance in the field of materials science and biomedical engineering.[1] As the monomeric precursor to polycaprolactone (PCL), a biodegradable and biocompatible polyester, ε-CL is at the heart of innovations in drug delivery systems, tissue engineering scaffolds, and sustainable plastics.[2][3] The performance of PCL is directly contingent on the purity of the starting monomer; therefore, robust and well-controlled methods for the synthesis and subsequent purification of ε-caprolactone are critical for researchers and developers.

This guide provides a comprehensive overview of the principal synthetic routes to ε-caprolactone, with a focus on the industrially dominant Baeyer-Villiger oxidation of cyclohexanone. It delves into the mechanistic underpinnings of these reactions, offers detailed experimental protocols, and outlines the critical purification strategies required to achieve polymerization-grade monomer.

Part 1: Core Synthetic Methodologies

The conversion of a cyclic ketone to a lactone is an oxidative transformation. The choice of oxidant and catalyst defines the efficiency, selectivity, and environmental footprint of the process.

The Baeyer-Villiger Oxidation of Cyclohexanone

First reported in 1899, the Baeyer-Villiger (BV) oxidation remains the cornerstone of industrial ε-caprolactone production.[2][4] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of cyclohexanone to form the seven-membered lactone ring.[1]

Mechanism: The reaction proceeds via a critical tetrahedral intermediate, often referred to as the Criegee intermediate.[2] This is formed by the nucleophilic attack of a peroxy-compound on the carbonyl carbon of the ketone. The process is typically acid-catalyzed to activate the carbonyl group. The rate-determining step is the concerted rearrangement, where a carbon atom migrates to the adjacent peroxide oxygen, cleaving the O-O bond and yielding the lactone and a carboxylic acid byproduct.[2]

Caption: The Baeyer-Villiger oxidation mechanism for ε-caprolactone synthesis.

Oxidant Systems:

-

Traditional Peroxyacids: Strong organic peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are highly effective and have been used extensively.[3][4] While efficient, they are used in stoichiometric amounts, and peracetic acid, in particular, poses significant transport and storage hazards due to its instability.[3]

-

Green Oxidants (H₂O₂ and O₂): Modern synthetic efforts prioritize more environmentally benign and atom-economical oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[4][5]

-

Hydrogen Peroxide: Due to its weaker oxidizing ability compared to peroxyacids, H₂O₂ requires a catalyst to achieve efficient conversion.[6] Both Brønsted and Lewis acids are employed to activate either the H₂O₂ or the ketone's carbonyl group.[6] Catalysts like tin-containing zeolites (Sn-beta) have shown high selectivity for the lactone.[6]

-

Molecular Oxygen: The use of O₂ or air is often accomplished through a co-oxidation process, typically with an aldehyde like benzaldehyde serving as a sacrificial co-oxidant.[5][7] This approach can be catalyzed by various metal complexes or even non-metallic systems like nitrogen-doped carbon nanotubes.[7]

-

| Oxidant System | Typical Catalyst/Reagent | Temperature (°C) | Key Advantages | Key Disadvantages |

| m-CPBA | Stoichiometric | 0 - 25 | High yield, reliable laboratory method | Stoichiometric waste, cost |

| Peracetic Acid | Stoichiometric | 45 - 55 | Industrially established, effective | Safety hazards, instability[3] |

| Hydrogen Peroxide (H₂O₂) | Lewis/Brønsted Acids (e.g., Sn-Beta, AlCl₃) | 40 - 80 | Green oxidant (byproduct is water), safer | Requires catalyst, lower reaction rates[5][6] |

| Molecular Oxygen (O₂) | Co-oxidant (e.g., Benzaldehyde) + Catalyst | 60 - 80 | Highly economical, uses air as oxidant | Requires co-oxidant, can have side reactions[7][8] |

Alternative Synthetic Route: Oxidative Lactonization of 1,6-Hexanediol

A promising alternative pathway involves the selective oxidative lactonization of 1,6-hexanediol.[9] This method is attractive as it can start from a different feedstock and avoids the use of potent peroxy-compounds. The process generally involves a catalytic system that facilitates the dehydrogenation of one terminal alcohol to an aldehyde, which then undergoes intramolecular cyclization and further oxidation to form the lactone.

Caption: Synthetic pathway from 1,6-hexanediol to ε-caprolactone.

Biocatalytic Synthesis

Enzymatic routes represent the frontier of green chemistry for ε-CL production. Cascades involving cyclohexanone monooxygenase (CHMO) and an alcohol dehydrogenase (ADH) can convert cyclohexanol directly to ε-caprolactone with high selectivity.[10] These systems can be engineered into whole-cell biocatalysts, offering a self-sufficient process where the ADH regenerates the NADPH cofactor required by the CHMO.[10][11] Some advanced cascades even start from bio-based phenol, converting it first to cyclohexanol and then to the final product in an organic medium, which simplifies purification.[12]

Part 2: Purification of ε-Caprolactone

Achieving polymerization-grade purity (typically >99.9%) is non-negotiable for producing high-quality PCL. The crude product from synthesis contains a variety of impurities that must be meticulously removed.

Common Impurities:

-

Low-boiling: Unreacted cyclohexanone, solvents, water.

-

High-boiling: Adipic acid, 6-hydroxycaproic acid, oligomers of this compound, catalyst residues.[13]

-

Color Components: Trace impurities that can impart color to the final polymer.[13]

The Central Role of Vacuum Distillation

Distillation is the primary and most effective method for purifying ε-caprolactone.[14] Due to its relatively high boiling point (~235 °C at atmospheric pressure), performing the distillation under reduced pressure is essential to lower the boiling point and prevent thermally induced polymerization or degradation.[13][15]

A typical industrial process involves a multi-stage distillation strategy:

-

De-Low Boiling Step: The crude mixture is first passed through a column to remove low-boiling components like unreacted cyclohexanone and solvents.[16]

-

Product Distillation: The product ε-caprolactone is then distilled away from the high-boiling impurities, which remain in the bottom product.[16]

Caption: General workflow for the purification of ε-caprolactone via fractional distillation.

Ancillary Purification Treatments

To enhance the efficiency of distillation and the quality of the final product, several pre- or post-distillation treatments can be employed.

-

Drying: Water is a critical impurity as it can initiate ring-opening polymerization, affecting the molecular weight control of PCL. Before distillation, the crude monomer can be dried by stirring with a drying agent like calcium hydride (CaH₂) for 24-48 hours, followed by filtration.[17]

-

Alkali and/or Heat Treatment: Treating the distilled monomer with an alkali compound or subjecting it to heat treatment (130-210 °C) in an inert atmosphere can convert residual acidic impurities and color precursors into non-volatile salts or high-boiling compounds, which can then be removed by a final simple distillation.[15]

-

Oxidation Treatment: A patented industrial process involves bubbling an oxygen-containing gas through the distilled ε-CL in the presence of a cobalt catalyst. This selectively oxidizes color-forming impurities into high-boiling point components, which are subsequently removed by distillation, significantly improving the thermal color resistance of the monomer.[13]

| Parameter | Specification | Purpose |

| Purity (GC) | > 99.9% | Ensures high molecular weight and predictable polymer properties.[18] |

| Water Content | < 150 ppm (preferably < 50 ppm) | Prevents uncontrolled initiation of polymerization.[13] |

| Acid Value | < 0.15 mg KOH/g | Minimizes side reactions and catalyst deactivation.[13] |

| Color (APHA) | < 15 | Ensures a colorless final polymer product.[13] |

Part 3: Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and performed with appropriate engineering controls and safety precautions in a laboratory setting.

Protocol 1: Lab-Scale Synthesis with m-CPBA[2]

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve cyclohexanone (1.0 g, 10.2 mmol) in 20 mL of dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Oxidant Addition: In a separate beaker, dissolve m-CPBA (~2.8 g of 77% purity, ~12.2 mmol) in 30 mL of CH₂Cl₂. Add this solution dropwise to the stirred cyclohexanone solution over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture again to 0 °C. Quench unreacted peroxyacid by slowly adding saturated aqueous sodium bisulfite (NaHSO₃) solution until a starch-iodide paper test is negative.

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude ε-caprolactone.

Protocol 2: Lab-Scale Purification by Vacuum Distillation[18]

-

Drying (Optional but Recommended): Place the crude ε-caprolactone in a dry round-bottom flask with a stir bar. Add calcium hydride (CaH₂) and stir the mixture under a nitrogen atmosphere for 24-48 hours.

-

Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is oven-dried and assembled while hot under vacuum to remove adsorbed water.[17]

-

Distillation: If CaH₂ was used, carefully filter the monomer into the distillation flask under an inert atmosphere. Heat the flask using an oil bath.

-

Fraction Collection: Apply vacuum and slowly increase the temperature.

-

Discard the initial 10-15% of the distillate (forerun), which may contain residual solvent and low-boiling impurities.

-

Collect the main fraction at a stable boiling point and pressure (e.g., 96-98 °C at 15 mmHg).[19]

-

Stop the distillation before the pot runs dry, leaving the final 10-15% as residue containing high-boiling impurities.[17]

-

-

Storage: Store the purified, colorless liquid under an inert atmosphere (nitrogen or argon) to prevent moisture uptake.

Part 4: Purity Analysis and Quality Control

Confirming the purity of the final product is a critical final step.

-

Gas Chromatography (GC): The gold standard for determining purity. A GC system with a Flame Ionization Detector (FID) can accurately quantify the ε-caprolactone peak relative to any residual impurities.[20]

-

Karl Fischer Titration: The most accurate method for determining trace water content.[17]

-

Titration: A simple acid-base titration is used to determine the acid value, an important measure of hydrolytic impurities.[13]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and ensure no unexpected byproducts are present.

Part 5: Safety Considerations

-

ε-Caprolactone: Causes serious eye irritation and may cause skin irritation.[21][22][23] Handle with appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[21]

-

Reagents: Oxidizing agents like m-CPBA and peracetic acid are strong oxidizers and can be shock-sensitive or corrosive. Hydrogen peroxide at high concentrations is also a strong oxidizer. Always handle these reagents in a chemical fume hood and follow specific safety protocols.

-

Procedures: Vacuum distillations should always be performed behind a safety shield. Ensure the glassware has no defects that could cause it to implode under vacuum.

Conclusion

The synthesis of high-purity ε-caprolactone is a well-established yet evolving field. While the Baeyer-Villiger oxidation of cyclohexanone remains the industrial mainstay, the impetus for greener and more sustainable chemistry is driving innovation in catalytic systems using H₂O₂ and O₂, as well as novel biocatalytic pathways. The purification of the monomer, primarily through meticulous vacuum distillation, is as critical as the synthesis itself. For researchers and developers in the polymer and biomedical fields, a mastery of these synthesis and purification techniques is fundamental to producing high-performance biodegradable materials.

References

- Gajewska, M., et al. (2022). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. MDPI.

- Yamamoto, S., et al. (2002). Process for producing ε-caprolactone. U.S. Patent No. 6,472,540 B1.

- Li, Z., et al. (2022). Solvent-Free Production of ε-Caprolactone from Oxidation of Cyclohexanone Catalyzed by Nitrogen-Doped Carbon Nanotubes. Industrial & Engineering Chemistry Research, ACS Publications.

- Gajewska, M., et al. (2022). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. PMC - NIH.

- Sato, H., et al. (1996). Purification of epsilon-caprolactone. Japanese Patent No. JPH08311059A.

- Zhang, L. (2014). A method for preparing ε-caprolactone in one step from cyclohexanone. Chinese Patent No. CN104211675A.

- ResearchGate. (n.d.). The synthesis of ε-caprolactone using the BASF method.

- Balke, K., et al. (2022). Enzyme cascade converting cyclohexanol into ε‐this compound coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli. NIH.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - epsilon-Caprolactone monomer.

- ResearchGate. (n.d.). Research progress in synthesis of this compound by cyclohexanone oxidation.

- ResearchGate. (n.d.). Reactions in the synthesis of ε‐this compound.

- Liu, Y., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. MDPI.

- Yamamoto, S., et al. (1999). Process for producing purified ε-caprolactone. U.S. Patent No. 5,994,565A.

- ResearchGate. (2021). Baeyer–Villiger co-oxidation of cyclohexanone with Fe–Sn–O catalysts in an O2/benzaldehyde system.

- Rudroff, F., et al. (2024). Overcoming a Conceptual Limitation of Industrial ε-Caprolactone Production via Chemoenzymatic Synthesis in Organic Medium. PubMed.

- ResearchGate. (2013). How to produce polythis compound in an industrial process?.

- University of Rochester. (n.d.). Purification.

- ResearchGate. (2021). Recommended purification method of this compound prior to polymerization?.

- Wikipedia. (n.d.). This compound.

- ResearchGate. (2016). Purification of epsilone-caprolactone prior to polymerization?.

- Bornadel, A., et al. (2015). A Bi-enzymatic Convergent Cascade for e-Caprolactone Synthesis Employing 1,6-Hexanediol as a 'Double-Smart Cosubstrate'. Dechema.

- Fischer, R., et al. (1999). Process for preparing 1,6-hexanediol and this compound. U.S. Patent No. 5,981,769A.

- ResearchGate. (2015). A Bi-enzymatic Convergent Cascade for ε-Caprolactone Synthesis Employing 1,6-Hexanediol as a 'Double-Smart Cosubstrate'.

- GL Sciences. (n.d.). Analysis of ε-caprolactam in Plastic Products.

- Shen, X., et al. (2023). Selective Oxidative Lactonization of 1,6-Hexanediol into ε-Caprolactone. Progress in Chemistry.

- ResearchGate. (2001). Purification of ε-caprolactam by means of a new dry-sweating technique.

- ResearchGate. (n.d.). A convergent synthesis of ε-caprolactone employing 1,6-hexanediol as a “smart cosubstrate”.

- ResearchGate. (n.d.). Baeyer-Villiger oxidation of cyclohexanone using various oxidizing agents.

- ResearchGate. (2015). Baeyer-villiger oxidation of cyclohexanone to this compound over highly efficient MgO/SnO2 catalyst using H2O2 as oxidant.

- ResearchGate. (2020). Determination of residual monomers in poly(lactide-co-ε-caprolactone) using gas chromatography.

- SID. (n.d.). Process Optimization of Poly(ε-caprolactone) Synthesis by Ring Opening Polymerization.

- Thermo Fisher Scientific. (n.d.). Certificate of analysis - epsilon-Caprolactone, 99%.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Selective Oxidative Lactonization of 1,6-Hexanediol into ε-Caprolactone [manu56.magtech.com.cn]

- 10. Enzyme cascade converting cyclohexanol into ε‐this compound coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dechema.de [dechema.de]

- 12. Overcoming a Conceptual Limitation of Industrial ε-Caprolactone Production via Chemoenzymatic Synthesis in Organic Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US6472540B1 - Process for producing ε-caprolactone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. US5994565A - Process for producing purified ε-caprolactone - Google Patents [patents.google.com]

- 16. JPH08311059A - Purification of epsilon-caprolactone - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. researchgate.net [researchgate.net]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Ring-Opening Polymerization of ε-Caprolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester that has garnered significant attention for a multitude of biomedical applications, most notably in the realm of advanced drug delivery systems and tissue engineering.[1][2][3][4] Its utility is intrinsically linked to the ability to precisely control its synthesis, thereby tailoring its physicochemical properties to the demands of specific therapeutic challenges. The primary route to PCL is the ring-opening polymerization (ROP) of its cyclic ester monomer, ε-caprolactone. This guide provides a comprehensive exploration of the core mechanisms governing this polymerization, offering field-proven insights into the causality behind experimental choices and protocols. We will delve into the thermodynamics and kinetics that underpin the reaction and survey the diverse catalytic systems employed, from metal-based coordinators to enzymatic approaches.

Introduction: The Significance of Poly(ε-caprolactone) in Drug Delivery

The appeal of PCL in drug delivery stems from its slow degradation rate, high permeability to many therapeutic agents, and its versatile processability into various formulations such as microparticles, nanoparticles, films, and implants.[4][5] These attributes allow for the development of controlled and sustained drug release platforms, which are crucial for maintaining therapeutic drug levels, minimizing side effects, and reducing administration frequency.[5] The ability to fine-tune the molecular weight, architecture, and end-group functionality of PCL through controlled polymerization is paramount to designing effective drug delivery vehicles.[4]

Thermodynamics and Kinetics of ε-Caprolactone Polymerization

The ring-opening polymerization of ε-caprolactone is a thermodynamically favorable process, primarily driven by the release of ring strain in the seven-membered lactone ring.[6] The Gibbs free energy of polymerization (ΔG_p) is negative under typical reaction conditions, indicating a spontaneous process.[7]

Thermodynamic Parameters for ε-Caprolactone Polymerization:

| Parameter | Value | Reference |

| Enthalpy of Polymerization (ΔH_p) | -7 kcal/mol | [6] |

| Entropy of Polymerization (ΔS_p) | -8.6 cal K⁻¹ mol⁻¹ | [6] |

The polymerization is an equilibrium process, and the ceiling temperature (T_c), above which polymerization is no longer favorable, can be calculated.[6] However, for ε-caprolactone, this temperature is well above typical polymerization conditions.[8][9]

Kinetically, the rate of polymerization is influenced by several factors including the type and concentration of the catalyst and initiator, temperature, and the monomer-to-initiator ratio.[10][11] Many well-controlled ROP systems for ε-caprolactone exhibit first-order kinetics with respect to the monomer concentration.[12][13][14]

Core Mechanisms of Ring-Opening Polymerization

The ROP of ε-caprolactone can proceed through several distinct mechanisms, each offering unique advantages and control over the resulting polymer properties. The choice of mechanism and catalyst is a critical experimental decision dictated by the desired polymer characteristics and application.

Coordination-Insertion Polymerization

This is the most widely employed and versatile mechanism for the controlled synthesis of PCL.[15] It typically involves a metal-based catalyst, with tin(II) octoate [Sn(Oct)₂] being a prominent and commercially significant example.[10][16][17]

Mechanism Overview: The process is initiated by the coordination of the ε-caprolactone monomer to the metal center of the catalyst.[18][19] This is followed by the nucleophilic attack of an initiating species, often an alcohol, on the carbonyl carbon of the coordinated monomer. This attack leads to the cleavage of the acyl-oxygen bond and the "insertion" of the monomer into the metal-initiator bond.[10] Propagation occurs through the sequential coordination and insertion of subsequent monomer units.[18]

Field-Proven Insights: The choice of the initiating alcohol is critical as it becomes the α-end group of the polymer chain, allowing for the introduction of specific functionalities. The ratio of monomer to initiator is the primary determinant of the polymer's molecular weight. While Sn(Oct)₂ is widely used, concerns about tin residuals in biomedical applications have driven research into less toxic catalysts.[20] Reducing the catalyst concentration is one approach to minimize residual tin.[20]

Anionic Ring-Opening Polymerization

Anionic ROP is initiated by strong nucleophiles such as alkali metal alkoxides.[21] This method can produce PCL with a narrow molecular weight distribution; however, it is highly sensitive to impurities and prone to side reactions like transesterification.[21]

Mechanism Overview: The polymerization is initiated by the nucleophilic attack of an alkoxide on the carbonyl carbon of the ε-caprolactone monomer, leading to ring opening and the formation of a new alkoxide at the chain end.[22] This newly formed alkoxide then propagates the polymerization by attacking another monomer molecule.[22][23]

Cationic Ring-Opening Polymerization

Cationic ROP is initiated by strong electrophiles or Lewis acids.[13] While less common for ε-caprolactone due to competing side reactions, recent advances have demonstrated living cationic polymerization, offering good control over molecular weight and dispersity.[13]

Mechanism Overview: The polymerization is initiated by the activation of the monomer, typically at the carbonyl oxygen, by a cationic species.[24] This activation makes the carbonyl carbon more susceptible to nucleophilic attack, which can be from another monomer molecule or an added initiator. Propagation proceeds through an active chain-end mechanism.[25]

Enzymatic Ring-Opening Polymerization

Enzymatic ROP (eROP) has emerged as a "green" alternative to metal-catalyzed polymerization, utilizing lipases, most notably Candida antarctica Lipase B (CALB), as catalysts.[12][26] This method offers mild reaction conditions and is considered biocompatible.[12]

Mechanism Overview: The eROP of ε-caprolactone is believed to proceed through a mechanism analogous to the coordination-insertion pathway, where the enzyme's active site coordinates the monomer and facilitates its ring opening by a nucleophilic residue (e.g., serine).[12] An initiator, often an alcohol or water, is required.[12]

Field-Proven Insights: While eROP is an attractive method, achieving high molecular weights and narrow polydispersity can be challenging due to competing transesterification reactions that can lead to the formation of cyclic oligomers.[12] However, it provides an excellent route for synthesizing functionalized PCL by using functional initiators.[27]

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of common ROP techniques for ε-caprolactone.

Bulk Polymerization using Sn(Oct)₂

This method is widely used for its simplicity and efficiency.

Materials:

-

ε-caprolactone (distilled and dried)

-

Tin(II) octoate [Sn(Oct)₂]

-

Initiator (e.g., benzyl alcohol, dried)

-

Schlenk flask and line

-

Nitrogen or Argon gas

-

Dichloromethane

-

Methanol

Procedure:

-

A Schlenk flask is flame-dried under vacuum and backfilled with an inert gas (e.g., Argon).

-

A predetermined amount of ε-caprolactone and initiator (to control molecular weight) are added to the flask via syringe.

-

The catalyst, Sn(Oct)₂, is added to the reaction mixture. The monomer-to-catalyst ratio is typically high (e.g., 1000:1 to 20,000:1) to minimize tin residuals.[20]

-

The flask is placed in a preheated oil bath (typically 110-140 °C) and stirred.

-

The polymerization is allowed to proceed for a specified time (e.g., 1-24 hours), depending on the desired conversion and molecular weight.

-

The reaction is quenched by cooling to room temperature.

-

The resulting polymer is dissolved in a minimal amount of dichloromethane and precipitated in a large excess of cold methanol.

-

The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Solution Polymerization

Solution polymerization offers better temperature control and can be advantageous for high molecular weight synthesis.

Materials:

-

Same as bulk polymerization, with the addition of a dry, high-boiling point solvent (e.g., toluene).

Procedure:

-

Follow steps 1 and 2 of the bulk polymerization protocol.

-

Add dry toluene to the Schlenk flask to achieve the desired monomer concentration.

-

Add the catalyst and proceed with the polymerization at the desired temperature.

-

After the reaction, the polymer can be isolated by precipitation in a non-solvent (e.g., methanol or ethanol) or by removal of the solvent under reduced pressure followed by purification.[13]

Characterization of Poly(ε-caprolactone)

The successful synthesis of PCL with the desired properties must be verified through rigorous characterization.

Key Characterization Techniques:

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the polymer structure, determines monomer conversion, and can be used to calculate number-average molecular weight (M_n) by end-group analysis.[12] |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).[26] |

| Differential Scanning Calorimetry (DSC) | Measures thermal properties such as the melting temperature (T_m) and glass transition temperature (T_g).[26] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups (e.g., ester carbonyl).[26] |

Conclusion

The ring-opening polymerization of ε-caprolactone is a powerful and versatile tool for the synthesis of well-defined poly(ε-caprolactone) for advanced drug delivery applications. A thorough understanding of the underlying polymerization mechanisms—coordination-insertion, anionic, cationic, and enzymatic—is essential for rationally designing polymers with tailored properties. By carefully selecting the catalyst, initiator, and reaction conditions, researchers can exert precise control over molecular weight, architecture, and functionality, thereby optimizing the performance of PCL-based drug delivery systems. The continued development of novel and more biocompatible catalytic systems will further expand the utility of this remarkable polymer in the pharmaceutical and biomedical fields.

References

- Kinetics of Enzymatic Ring-Opening Polymerization of ε-Caprolactone in Supercritical Carbon Dioxide. Macromolecules. [Link]

- Living Cationic Polymerization of ε-Caprolactone Catalyzed by a Metal-free Lewis Acid of Trityl Tetrafluorobor

- A Review on Synthesis, Characterization and Applications of Polythis compound as a Novel Drug Delivery System and Tissue Engineering. Brieflands. [Link]

- Polythis compound and its deriv

- Polythis compound and its derivatives for drug delivery.

- The Role of Polythis compound in Advanced Drug Delivery Systems. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Novel Rare Earth Catalysts for the Living Polymerization and Block Copolymerization of ε-Caprolactone. Macromolecules. [Link]

- Recent Advances in Polycaprolactones for Anticancer Drug Delivery. PMC. [Link]

- Coordination of ε-Caprolactone to a Cationic Niobium(V) Alkoxide Complex: Fundamental Insight into Ring-Opening Polymerization via Coordination–Insertion. Semantic Scholar. [Link]

- Enzyme-catalyzed ring-opening polymerization of ε-caprolactone using alkyne functionalized initi

- Kinetics and Mechanism of ε-Caprolactone Polymerization Using Yttrium Alkoxides as Initi

- Enzyme-Catalyzed .epsilon.

- Organolanthanide-Initiated Living Polymerizations of ε-Caprolactone, δ-Valerolactone, and β-Propiolactone. Macromolecules. [Link]

- Thermodynamic Control of the Polymerizability of Five-, Six-, and Seven-Membered Lactones. The Journal of Organic Chemistry. [Link]

- Coordination of ε-Caprolactone to a Cationic Niobium(V) Alkoxide Complex: Fundamental Insight into Ring-Opening Polymerization via Coordination–Insertion. Inorganic Chemistry. [Link]

- Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone. PubMed. [Link]

- Enzymatic ring opening polymerization of ɛ-caprolactone by using a novel immobilized biocatalyst.

- Ring-Opening Polymerization of ε-Caprolactone Using Novel Tin(II) Alkoxide Initiators.

- Ring-Opening Polymerization of ε-Caprolactone by Means of Mono- and Multifunctional Initiators: Comparison of Chemical and Enzymatic C

- Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiation, propagation and termin

- Controlled/living ring-opening polymerization of ε-caprolactone catalyzed by phosphoric acid. LSU Scholarly Repository. [Link]

- Novel Rare Earth Catalysts for the Living Polymerization and Block Copolymerization of ε-Caprolactone. Semantic Scholar. [Link]

- Kinetic Studies of the Ring-Opening Bulk Polymerization of ε-Caprolactone Using a Novel Tin(II)

- Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. PMC. [Link]

- Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible c

- Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. PMC. [Link]

- Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Taylor & Francis Online. [Link]

- Ring-opening polymerization of ε-caprolactone mediated by a di-zinc complex bearing a macrocyclic thioether-phenolate [OSSO]-type ligand. Polymer Chemistry. [Link]

- Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate. 2. Macromolecules Fitted with Tin(II) Alkoxide Species Observed Directly in MALDI−TOF Spectra. Macromolecules. [Link]

- Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE. [Link]

- Thermodynamic characteristics and equilibrium constants of εthis compound polymerization Т, К Monomer.

- Coordination of ε-Caprolactone to a Cationic Niobium(V) Alkoxide Complex: Fundamental Insight into Ring-Opening Polymerization via Coordination–Insertion. Inorganic Chemistry. [Link]

- Ring opening polymerization of ε-caprolactone through w

- Ring opening polymerization of ε-caprolactone through w

- 2.

- Full article: Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Taylor & Francis Online. [Link]

- Thermodynamical Properties of epsilon-Caprolactone.

- 3.

- ROP of L-lactide and ε-caprolactone catalyzed by tin(ii) and tin(iv) a. OPUS. [Link]

- Anionic ring opening polymerization mechanism.

- 7: Ring opening of ε-caprolactone through cationic mechanism.

- Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Sulfonic Acids: Computational Evidence for Bifunctional Activation. The Journal of Organic Chemistry. [Link]

- Anionic polymerization of ε-CL initiated with t-BuOK by ring opening of the monomer (side reaction).

- What Is Ring-opening Polymeriz

- Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. PMC. [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]

- 15. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Coordination of ε-Caprolactone to a Cationic Niobium(V) Alkoxide Complex: Fundamental Insight into Ring-Opening Polymerization via Coordination–Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01178C [pubs.rsc.org]

- 26. aml.iaamonline.org [aml.iaamonline.org]

- 27. Enzyme-catalyzed ring-opening polymerization of ε-caprolactone using alkyne functionalized initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Unraveling the Kinetics of ε-Caprolactone Ring-Opening Polymerization Catalyzed by Tin(II) Octoate

An In-Depth Technical Guide:

This guide provides a comprehensive exploration of the kinetics governing the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL), a cornerstone reaction for the synthesis of the biodegradable and biocompatible polyester, poly(ε-caprolactone) (PCL). We will delve into the mechanistic intricacies of the tin(II) octoate [Sn(Oct)₂] catalyzed process, dissect the kinetic models that describe its behavior, and provide field-proven methodologies for its study and control. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this ubiquitous polymerization system.

Foundational Principles: The Significance of PCL and the Role of the Catalyst

Poly(ε-caprolactone) is a semi-crystalline, aliphatic polyester that has garnered significant attention in the biomedical and pharmaceutical fields due to its excellent biocompatibility, biodegradability, and non-toxic degradation products.[1] Its applications are extensive, ranging from drug delivery systems and absorbable sutures to scaffolds for tissue engineering.[1][2] The most prevalent and industrially viable route to high molecular weight PCL is the Ring-Opening Polymerization (ROP) of its cyclic ester monomer, ε-caprolactone.

While various catalytic systems exist, tin(II) octoate (stannous octoate) remains the catalyst of choice for both industrial and academic settings.[3][4] Its high efficiency, low toxicity, and solubility in the monomer render it exceptionally effective.[5][6] However, a nuanced understanding of its role is critical: Sn(Oct)₂ is, in fact, a pre-catalyst. The polymerization is typically co-initiated by a protic source, most commonly a hydroxyl group from an alcohol (ROH) or residual water.[3][7][8] The Sn(Oct)₂ reacts with the alcohol in an exchange reaction to form the true initiating species, a tin(II) alkoxide (Sn(OR)₂ or Oct-Sn-OR).[7][9] It is this alkoxide that actively drives the polymerization forward.

The Coordination-Insertion Mechanism: A Step-by-Step Elucidation

The polymerization of ε-CL catalyzed by the Sn(Oct)₂/ROH system proceeds via a well-established coordination-insertion mechanism .[1][9][10] This mechanism ensures controlled polymer growth and is the foundation upon which the reaction kinetics are built. Direct spectroscopic evidence has confirmed the covalent bonding of tin to the polyester chain end, supporting this mechanistic pathway.[5][8]

The key steps are as follows:

-

Initiator Formation: Sn(Oct)₂ undergoes a rapid and reversible reaction with a co-initiator (e.g., n-hexanol, butanol) to form a tin(II) alkoxide.[3][9] This is the rate-determining step for initiation.

-

Monomer Coordination: The carbonyl oxygen of an ε-caprolactone monomer coordinates to the vacant d-orbitals of the tin(II) center of the alkoxide initiator.[4][9] This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack & Ring-Opening: The alkoxide oxygen atom of the initiator performs a nucleophilic attack on the activated carbonyl carbon of the coordinated monomer.[9] This results in the cleavage of the acyl-oxygen bond of the cyclic ester, thus opening the ring.

-

Insertion and Propagation: The ring-opened monomer is inserted into the Sn-O alkoxide bond, elongating the polymer chain and regenerating the tin(II) alkoxide at the new chain end. This new, larger alkoxide is now the active species that can coordinate and ring-open the next monomer, allowing the polymer chain to grow.[11]

This sequence of coordination, attack, and insertion repeats, propagating the polymer chain until the monomer is consumed.

Dissecting the Reaction Kinetics

The kinetics of ε-CL polymerization are typically studied under the assumption that the initiation step (formation of the tin alkoxide) is rapid and that the number of active centers remains constant throughout the reaction. This allows for a simplified kinetic model that aligns well with experimental observations.

For most Sn(Oct)₂/ROH systems, the propagation rate (Rp) is first-order with respect to the monomer concentration ([M]) and the initial initiator concentration ([I]₀).[12][13]

The kinetic plot of ln([M]₀/[M]t) versus time yields a straight line, confirming the first-order dependence on monomer concentration.[12] The slope of this line represents the apparent rate constant, k_app.

The polymerization rate is highly sensitive to reaction conditions. The Arrhenius equation describes the temperature dependence of the apparent rate constant, k_app:

k_app = A * exp(-Ea / RT)

where:

-

Ea is the activation energy.

-

A is the pre-exponential or frequency factor.

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

Experimental studies using techniques like non-isothermal Differential Scanning Calorimetry (DSC) have determined the activation energy for this reaction.[9] Isoconversional methods, such as the Friedman and Kissinger-Akahira-Sunose (KAS) models, are powerful tools for calculating Ea from non-isothermal data.[1][9][14]

| Initiator System (mol%) | Technique | Method | Activation Energy (Ea) | Frequency Factor (A) (min⁻¹) | Reference |

| 1.0% Sn(Oct)₂/n-HexOH | Non-isothermal DSC | Friedman | 64.9 - 70.5 kJ/mol | 7.3 x 10⁷ | [1][9] |

| 1.0% Sn(Oct)₂/n-HexOH | Non-isothermal DSC | KAS | 64.9 - 80.4 kJ/mol | - | [1][9] |

| 1.5% Sn(Oct)₂/n-HexOH | Non-isothermal DSC | Friedman | ~65 - 68 kJ/mol | 2.8 x 10⁶ | [1][9] |

| 2.0% Sn(Oct)₂/n-HexOH | Non-isothermal DSC | Friedman | ~65 kJ/mol | 1.2 x 10⁶ | [1][9] |

| Sn(Oct)₂/n-butanol | Isothermal, in Toluene | Arrhenius Plot | -75 kJ/mol* | - | [12] |

Note: The negative value reported in the source is unconventional and likely represents a calculation artifact; activation energies for such reactions are positive.

-

Temperature: Increasing the reaction temperature significantly increases the polymerization rate, as predicted by the Arrhenius equation.[12][15] However, excessively high temperatures (>180°C) can also promote side reactions like inter- and intramolecular transesterification, which can broaden the molecular weight distribution and lead to the formation of cyclic oligomers.[12][15]

-

Initiator/Catalyst Concentration: The polymerization rate is directly proportional to the concentration of the active initiator.[1][9][10] Increasing the Sn(Oct)₂/ROH concentration leads to a faster reaction.[9][15] Conversely, the final polymer molecular weight is inversely proportional to the initiator concentration, as more chains are initiated simultaneously.[9] To obtain high molecular weight PCL, very low catalyst concentrations are used, often with catalyst-to-monomer ratios of 1:10,000 or lower.[16]

-

Monomer Concentration: The reaction is first-order in monomer concentration.[12] In bulk polymerizations, the initial rate is highest and decreases as the monomer is consumed. In solution polymerizations, a lower initial monomer concentration will result in a slower rate.[12] At very high conversions in bulk, the increasing viscosity of the system can lead to diffusion limitations, causing a decrease in the reaction rate.[12][17]

-

Co-initiator Structure: The structure of the alcohol co-initiator can influence the kinetics. Primary alcohols are generally more reactive and lead to faster polymerization rates compared to more sterically hindered secondary or tertiary alcohols.[12][17] Diols or polyols can be used to synthesize star-shaped or branched PCL architectures.[3]

Experimental Design & Monitoring Protocols

A self-validating experimental design is crucial for obtaining reliable kinetic data. This involves meticulous purification of reagents and the use of precise analytical techniques to monitor the reaction progress.

This protocol describes a typical lab-scale bulk polymerization.

-

Reagent Purification (The "Why"): ε-Caprolactone must be dried and distilled under reduced pressure (e.g., over CaH₂) to remove water. Water can act as an uncontrolled initiator, leading to poor control over molecular weight and a broadened polydispersity.[18] The alcohol co-initiator should be similarly dried and distilled.

-

Reactor Setup: A flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and condenser is assembled. The system is purged with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere. This is critical to prevent side reactions and ensure the catalyst remains active.

-

Charging the Reactor: The purified ε-caprolactone and alcohol co-initiator are added to the flask via syringe. The flask is then immersed in a pre-heated oil bath set to the desired reaction temperature (e.g., 130-160°C).[1][3]

-

Initiation: A stock solution of Sn(Oct)₂ in dry toluene is prepared. The required amount is calculated and injected into the heated monomer/alcohol mixture to start the polymerization.

-

Sampling: At timed intervals, aliquots are withdrawn from the reaction mixture using a nitrogen-purged syringe and are immediately quenched in cold chloroform or THF to stop the reaction.

-

Analysis: Each sample is analyzed to determine monomer conversion (via ¹H NMR or NIR spectroscopy) and molecular weight/polydispersity (via Gel Permeation Chromatography - GPC).[18][19][20]

-

Termination and Isolation: Once the desired conversion is reached, the reaction is cooled. The polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated into a non-solvent like cold methanol. The resulting PCL is collected by filtration and dried under vacuum to a constant weight.

This method provides rich kinetic information in a relatively short time.[9]

-

Sample Preparation: Prepare reaction mixtures of ε-CL with the desired concentration of the Sn(Oct)₂/ROH initiating system (e.g., 1.0, 1.5, 2.0 mol%).[9]

-

DSC Analysis: Accurately weigh a small amount (5-10 mg) of the fresh mixture into an aluminum DSC pan and seal it. Place the pan in the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 20°C) to a final temperature well above the polymerization completion (e.g., 300°C) under a nitrogen atmosphere.[9] This scan is performed at several different constant heating rates (β), for example, 5, 10, 15, and 20 °C/min.[9][14]

-

Data Acquisition: The DSC records the heat flow as a function of temperature. The exothermic peak corresponds to the heat of polymerization.

-

Kinetic Analysis:

-

The total area under the exotherm is proportional to the total enthalpy of polymerization (ΔH_total).

-

The fractional conversion (α) at any temperature T is calculated as the partial heat of reaction up to that temperature (ΔH_T) divided by the total heat of reaction (ΔH_total).

-

The polymerization rate (dα/dt) is determined from the heat flow signal.[9]

-

Using the data from multiple heating rates, isoconversional methods (e.g., Friedman or KAS plots) are applied to calculate the activation energy (Ea) as a function of conversion.[1][9]

-

Conclusion and Outlook

The ring-opening polymerization of ε-caprolactone catalyzed by tin(II) octoate is a robust and highly controllable system, governed by the principles of the coordination-insertion mechanism. The reaction kinetics are well-described by a first-order dependence on monomer and initiator concentrations, with the rate being highly sensitive to temperature and catalyst loading. A thorough understanding of these kinetic principles is paramount for professionals aiming to synthesize PCL with tailored properties, such as specific molecular weights and narrow polydispersity, for advanced applications.

Future research continues to focus on replacing tin-based catalysts with even more biocompatible or readily removable alternatives. However, the kinetic framework established through the study of the Sn(Oct)₂ system provides the essential benchmark and mechanistic understanding required to evaluate and optimize these novel catalytic platforms. The methodologies outlined herein—from meticulous reagent handling to sophisticated kinetic analysis—represent a self-validating system for generating the reliable and reproducible data necessary for innovation in biodegradable polymer development.

References

- Punyodom, W., Limwanich, W., Meepowpan, P., & Thapsukhon, B. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Designed Monomers and Polymers, 24(1), 89-97. [Link]

- Wu, D., Lv, Y., et al. (2017). Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ε-caprolactone. Macromolecular Research, 25, 1209-1216. [Link]

- Punyodom, W., Limwanich, W., Meepowpan, P., & Thapsukhon, B. (2021). (PDF) Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis.

- Punyodom, W., Limwanich, W., Meepowpan, P., & Thapsukhon, B. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. PubMed. [Link]

- ResearchGate. (n.d.). Scheme 2. Proposed mechanism for the polymerization of ε-caprolactone by tin(iV)

- Kowalski, A., Duda, A., & Penczek, S. (2000). Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. Polymerization of ε-Caprolactone and l,l-Lactide Co-initiated with Primary Amines. Macromolecules, 33(19), 689-695. [Link]

- Storey, R. F., & Sherman, J. W. (2002). Kinetics and Mechanism of the Stannous Octoate-Catalyzed Bulk Polymerization of ε-Caprolactone. Macromolecules, 35(5), 1504-1512. [Link]

- Request PDF. (n.d.). Ring-Opening Polymerization of ε-Caprolactone Initiated with Titaniumn-Propoxide or Titanium Phenoxide. [Link]

- Kowalski, A., Duda, A., & Penczek, S. (2000). Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate. 2. Macromolecules Fitted with Tin(II) Alkoxide Species Observed Directly in MALDI−TOF Spectra. Macromolecules, 33(19), 7359-7370. [Link]

- Blanco, M., & Colillas, E. (2010). Study of epsilon-caprolactone polymerization by NIR spectroscopy. Analytical and Bioanalytical Chemistry, 397(8), 3575-3579. [Link]

- Edlund, U., & Albertsson, A. C. (2008). Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone. Journal of Biomedical Materials Research Part A, 86(3), 759-766. [Link]

- ResearchGate. (n.d.). Kinetic Studies of the Ring-Opening Bulk Polymerization of ε-Caprolactone Using a Novel Tin(II)

- Punyodom, W., Limwanich, W., Meepowpan, P., & Thapsukhon, B. (2021). Full article: Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Taylor & Francis Online. [Link]

- Kiesewetter, M. K., et al. (2016). Mechanistic Studies of ε-Caprolactone Polymerization by (salen)AlOR Complexes and a Predictive Model for Cyclic Ester Polymerizations.

- Request PDF. (n.d.). Kinetics of Sn(Oct)

- Storey, R. F., & Sherman, J. W. (2002). Kinetics and Mechanism of the Stannous Octoate-Catalyzed Bulk Polymerization of -Caprolactone.

- Request PDF. (n.d.).

- Duda, A., & Penczek, S. (1995). Kinetics and Mechanism of ε-Caprolactone Polymerization Using Yttrium Alkoxides as Initiators. Macromolecules, 28(18), 5981-5992. [Link]

- Siripitayananon, J., et al. (n.d.). Synthesis and Characterization of Poly(L-lactide-co-ε-caprolactone)

- Kalamiotis, A. N., et al. (2018). Direct Online Monitoring of E-caprolactone Polymerisation via Dielectric Property Measurement. AMA Science. [Link]

- Kowalski, A., Duda, A., & Penczek, S. (2000). Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. 3. Polymerization of l,l-Dilactide. Macromolecules, 33(6), 1964-1971. [Link]

- Request PDF. (n.d.).

- Ask this paper. (2017).

- Molloy, R., et al. (2008). (PDF) Ring-Opening Polymerization of ε-Caprolactone Using Novel Tin(II) Alkoxide Initiators.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ε-caprolactone | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Minimization of residual tin in the controlled Sn(II)octoate-catalyzed polymerization of epsilon-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ε-caprolactone: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 18. researchgate.net [researchgate.net]

- 19. Study of epsilon-caprolactone polymerization by NIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Introduction to Enzymatic Ring-Opening Polymerization (e-ROP)

An In-depth Technical Guide to the Enzymatic Ring-Opening Polymerization of ε-Caprolactone.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the enzymatic ring-opening polymerization (e-ROP) of ε-caprolactone, a key method for synthesizing biocompatible and biodegradable polyesters. We will delve into the core principles, from the selection of enzymatic catalysts to the intricacies of the polymerization mechanism and the factors governing the final polymer properties. This document is designed to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols and data interpretation guidelines.

The synthesis of aliphatic polyesters through ring-opening polymerization (ROP) of cyclic esters is a cornerstone of biodegradable polymer chemistry. While conventional ROP often relies on metal-based catalysts, which can introduce toxicity concerns for biomedical applications, enzymatic ring-opening polymerization (e-ROP) has emerged as a powerful "green" alternative. This method leverages the catalytic activity of enzymes, typically lipases, to achieve polymerization under mild and environmentally benign conditions.

ε-Caprolactone (ε-CL) is a particularly important monomer in this field due to the desirable properties of its corresponding polymer, poly(ε-caprolactone) (PCL). PCL is a semi-crystalline, biodegradable, and biocompatible polyester with a low melting point (around 60 °C) and excellent solubility in a range of organic solvents. These characteristics make it an ideal candidate for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biodegradable sutures.

The enzymatic approach to PCL synthesis offers several distinct advantages over traditional methods:

-

Biocompatibility : The use of natural catalysts minimizes the risk of heavy metal contamination in the final polymer, a critical consideration for medical-grade materials.

-

High Selectivity : Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, enabling precise control over the polymerization process.

-

Mild Reaction Conditions : e-ROP can be conducted at or near room temperature, reducing energy consumption and minimizing side reactions.

-

Sustainability : The use of renewable and biodegradable catalysts aligns with the principles of green chemistry.

This guide will focus on providing a detailed understanding of the e-ROP of ε-caprolactone, with a particular emphasis on the practical aspects of laboratory synthesis and characterization.

The Catalyst: Lipases as Nature's Polymerization Machines

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most widely used class of enzymes for the e-ROP of lactones. While their natural function is to catalyze the hydrolysis of triglycerides, they have been successfully repurposed for the synthesis of polyesters. The catalytic activity of lipases in non-aqueous media is key to their effectiveness in polymerization.

Among the various lipases, Candida antarctica Lipase B (CALB) , often immobilized on a macroporous acrylic resin (commercially available as Novozym® 435), is the most extensively studied and utilized catalyst for the e-ROP of ε-caprolactone. Its high stability, broad substrate tolerance, and excellent catalytic efficiency make it the enzyme of choice for this reaction.

Other lipases that have been shown to catalyze the ROP of ε-caprolactone include:

-

Pseudomonas lipases (from Pseudomonas cepacia, Pseudomonas fluorescens)

-

Mucor miehei lipase

-

Porcine pancreatic lipase

However, CALB generally exhibits superior performance in terms of achieving high monomer conversion and producing polymers with high molecular weights.

The Mechanism of Enzymatic Ring-Opening Polymerization

The e-ROP of ε-caprolactone catalyzed by lipases is generally understood to proceed via a coordination-insertion mechanism, similar to the mechanism of hydrolysis but with the alcohol initiator or propagating chain acting as the nucleophile instead of water. The process can be broken down into the following key steps:

-

Enzyme Activation : The lipase's active site, which consists of a catalytic triad (typically serine, histidine, and aspartate or glutamate), is activated. The serine hydroxyl group is the key nucleophile in this process.

-

Coordination and Acyl-Enzyme Intermediate Formation : The ε-caprolactone monomer coordinates to the active site of the enzyme. The serine hydroxyl group attacks the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of a covalent acyl-enzyme intermediate.

-

Nucleophilic Attack and Chain Initiation/Propagation : An initiator molecule, typically an alcohol (R-OH), attacks the carbonyl carbon of the acyl-enzyme intermediate. This step is facilitated by the histidine residue of the catalytic triad, which acts as a general base. This results in the formation of a new ester bond and the release of the enzyme, now with a monomer unit attached to the initiator. This process repeats as the growing polymer chain acts as the nucleophile, attacking another acyl-enzyme intermediate, leading to chain propagation.

-

Chain Termination : The polymerization ceases when the monomer is consumed or the reaction reaches equilibrium.

The following diagram illustrates the key steps in the e-ROP of ε-caprolactone:

Caption: Mechanism of lipase-catalyzed ring-opening polymerization of ε-caprolactone.

Kinetics and Control of Polymerization

The molecular weight, polydispersity, and overall yield of the PCL synthesized via e-ROP are influenced by several key reaction parameters. Understanding and controlling these parameters is crucial for tailoring the polymer properties for specific applications.

| Parameter | Effect on Polymerization | Rationale |

| Temperature | Increased temperature generally leads to a higher reaction rate but may also increase the likelihood of side reactions and enzyme denaturation. An optimal temperature range (typically 60-80 °C for CALB) exists to balance these factors. | Higher temperatures provide more kinetic energy for the reaction but can compromise the enzyme's structural integrity and catalytic activity. |

| Enzyme Concentration | A higher enzyme concentration leads to a faster polymerization rate and higher monomer conversion in a given time. | More active sites are available to catalyze the polymerization. |

| Monomer-to-Initiator Ratio | This ratio is a key determinant of the polymer's molecular weight. A higher ratio generally results in a higher molecular weight, as each initiator molecule will have more monomer units to add. | The number of growing chains is controlled by the amount of initiator. |

| Solvent | The choice of solvent can significantly impact the enzyme's activity and the solubility of the monomer and polymer. Toluene and diphenyl ether are commonly used solvents. Bulk polymerization (without a solvent) is also possible and is a more environmentally friendly option. | The solvent can affect the conformation of the enzyme and the diffusion of reactants and products. |